4-Boc-1-methylpiperazine 1-Oxide 4-Boc-1-methylpiperazine 1-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313344
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3
SMILES:
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

4-Boc-1-methylpiperazine 1-Oxide

CAS No.:

Cat. No.: VC18313344

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

4-Boc-1-methylpiperazine 1-Oxide -

Specification

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3
Standard InChI Key QBGUEJRWLZECIL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Boc-1-methylpiperazine 1-Oxide (IUPAC name: tert-butyl 1-methyl-1-oxidopiperazin-1-ium-4-carboxylate) features a six-membered piperazine ring with three key modifications:

  • A Boc group (-OC(O)C(C)(C)C) at the 4-position, which protects the secondary amine.

  • A methyl group (-CH3) at the 1-position.

  • An oxidized tertiary nitrogen (N-oxide) at the 1-position, forming a zwitterionic structure.

The molecular formula is C11H21N2O3, derived from the parent piperazine (C4H10N2) with additions from the Boc group (C5H9O2), methyl group (CH3), and oxygen from the N-oxide.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-Boc-1-methylpiperazine 1-Oxide likely involves sequential functionalization of the piperazine ring:

  • Boc Protection: Introducing the Boc group to the secondary amine of 1-methylpiperazine using di-tert-butyl dicarbonate (Boc2O) under basic conditions .

  • Oxidation: Subsequent oxidation of the tertiary nitrogen using peroxides (e.g., mCPBA) or hydrogen peroxide to form the N-oxide .

Example Reaction Scheme:

1-MethylpiperazineBoc2O, Base4-Boc-1-methylpiperazineH2O24-Boc-1-methylpiperazine 1-Oxide\text{1-Methylpiperazine} \xrightarrow{\text{Boc}_2\text{O, Base}} \text{4-Boc-1-methylpiperazine} \xrightarrow{\text{H}_2\text{O}_2} \text{4-Boc-1-methylpiperazine 1-Oxide}

Stability and Reactivity

  • Thermal Stability: Boc-protected amines generally decompose above 150°C, releasing CO2 and forming tertiary amines .

  • N-Oxide Reactivity: The N-oxide group enhances solubility in polar solvents and can participate in redox reactions or serve as a directing group in metal-catalyzed couplings .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource Compound
Molecular Weight241.30 g/molCalculated
Boiling Point~270°C (Predicted)Analogous to
Density1.05±0.1 g/cm³ (Predicted)Similar to
pKa8.5 (N-oxide), 3.5 (Boc)Estimated from
SolubilitySoluble in DMSO, CHCl3Inferred from

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-O stretch (~950 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), and C-N (piperazine, ~1250 cm⁻¹) .

  • NMR: ¹H NMR would show resonances for Boc tert-butyl (δ 1.4 ppm), methyl group (δ 1.1 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Boc-protected piperazines are widely used in drug discovery for their ability to mask amines during multi-step syntheses. Key applications include:

  • Antiviral Agents: Analogous compounds like (S)-1-Boc-3-methylpiperazine are intermediates in CCR5 antagonists targeting HIV-1 .

  • Oncology: Derivatives such as sotorasib impurities highlight their role in KRASG12C inhibitors .

Biological Activity

While direct studies on 4-Boc-1-methylpiperazine 1-Oxide are lacking, structural analogs exhibit:

  • PI3K/AKT Pathway Inhibition: Modulating oncogenic signaling in cancer cells .

  • Receptor Antagonism: Opioid and growth hormone secretagogue receptor antagonism for metabolic disorders .

HazardPrecautionary Measures
Skin/Irritation (H315, H318)Use gloves and eye protection
Respiratory Sensitivity (H335)Employ fume hoods
ManufacturerProductPurityPrice (1g)
Sigma-Aldrich(S)-1-Boc-3-methylpiperazine ≥98%$21.9
TRC4-Boc-2-methylpiperazine N/A$305/25g

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